molecular formula C8H13NO2 B070237 7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one CAS No. 186090-08-4

7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one

Numéro de catalogue B070237
Numéro CAS: 186090-08-4
Poids moléculaire: 155.19 g/mol
Clé InChI: PJVADNXBKVWEQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one, also known as Ro 64-0802, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a crucial role in pain regulation, inflammation, and mood. Ro 64-0802 has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing the degradation of anandamide. This results in increased levels of anandamide, which activates the cannabinoid receptors CB1 and CB2, leading to the observed effects.

Effets Biochimiques Et Physiologiques

7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 has been shown to produce analgesic effects in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It also exhibits anxiolytic and antidepressant effects, as well as anti-inflammatory properties. 7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 has been shown to modulate the reward system, suggesting its potential use in addiction treatment.

Avantages Et Limitations Des Expériences En Laboratoire

7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 is a potent and selective inhibitor of FAAH, making it a valuable tool for investigating the role of anandamide in various physiological and pathological processes. However, it is important to note that 7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 is not suitable for in vivo studies due to its poor pharmacokinetic properties.

Orientations Futures

1. Development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties for clinical use.
2. Investigation of the therapeutic potential of FAAH inhibitors in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
3. Study of the role of anandamide in the regulation of appetite and metabolism, and the potential use of FAAH inhibitors in obesity and diabetes.
4. Exploration of the potential use of FAAH inhibitors in the treatment of addiction and substance abuse disorders.
5. Investigation of the effects of FAAH inhibitors on the immune system and their potential use in immunomodulation.
6. Study of the role of FAAH in the regulation of mood and behavior, and the potential use of FAAH inhibitors in the treatment of psychiatric disorders.
7. Investigation of the interactions between FAAH inhibitors and other drugs, and their potential use in combination therapy.

Méthodes De Synthèse

7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 can be synthesized using a multi-step process involving the reaction of 4,5-dihydro-oxazole with 4-bromo-2-pentanone, followed by the reaction with methylamine and cyclization with trifluoroacetic acid. The final product is obtained in high yield and purity.

Applications De Recherche Scientifique

7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 has been widely used as a tool compound to investigate the role of FAAH in various physiological and pathological processes. It has been shown to increase the levels of anandamide in the brain, leading to analgesic, anxiolytic, and anti-inflammatory effects. 7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one 64-0802 has also been studied for its potential therapeutic applications in diseases such as neuropathic pain, anxiety, depression, and addiction.

Propriétés

Numéro CAS

186090-08-4

Nom du produit

7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one

Formule moléculaire

C8H13NO2

Poids moléculaire

155.19 g/mol

Nom IUPAC

7-methyl-1,3,4,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-6-one

InChI

InChI=1S/C8H13NO2/c1-6-4-7-5-11-3-2-9(7)8(6)10/h6-7H,2-5H2,1H3

Clé InChI

PJVADNXBKVWEQP-UHFFFAOYSA-N

SMILES

CC1CC2COCCN2C1=O

SMILES canonique

CC1CC2COCCN2C1=O

Synonymes

6H-Pyrrolo[2,1-c][1,4]oxazin-6-one, hexahydro-7-methyl-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.